molecular formula C14H12O5S B12449045 2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid

2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid

Cat. No.: B12449045
M. Wt: 292.31 g/mol
InChI Key: HMIGCRBWQUHQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid is a complex organic compound that features a furan ring substituted with a carboxyphenyl group and a sulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid typically involves the reaction of sulfur ylides with acetylenic esters. One common method includes the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium and copper can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted furan derivatives .

Scientific Research Applications

2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Furan-3-carboxylic acid
  • 2,5-Dimethylfuran

Uniqueness

Compared to these similar compounds, 2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid is unique due to the presence of both a carboxyphenyl group and a sulfanyl methyl group. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12O5S

Molecular Weight

292.31 g/mol

IUPAC Name

2-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-3-carboxylic acid

InChI

InChI=1S/C14H12O5S/c1-8-6-10(14(17)18)11(19-8)7-20-12-5-3-2-4-9(12)13(15)16/h2-6H,7H2,1H3,(H,15,16)(H,17,18)

InChI Key

HMIGCRBWQUHQPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)CSC2=CC=CC=C2C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.